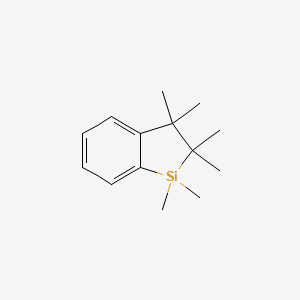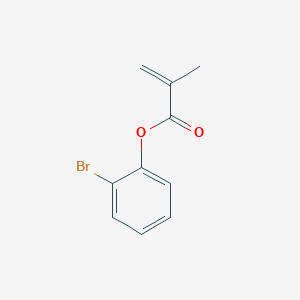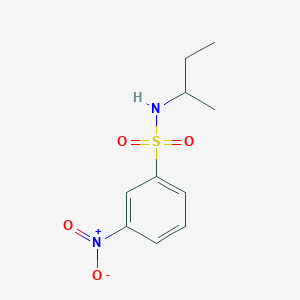
2-Azido-4-phenyl-2H-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-phenyl-2H-1,3-dithiole is an organic compound characterized by the presence of an azido group (-N₃) and a phenyl group attached to a dithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-phenyl-2H-1,3-dithiole typically involves the introduction of the azido group to a pre-formed dithiole ring. One common method includes the reaction of 4-phenyl-2H-1,3-dithiole with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of a halide group by the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-phenyl-2H-1,3-dithiole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Scientific Research Applications
2-Azido-4-phenyl-2H-1,3-dithiole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-4-phenyl-2H-1,3-dithiole primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and material science applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP): Used for converting alcohols to azides.
Diphenylphosphoryl azide (DPPA): Employed in Mitsunobu reactions to form azides from alcohols.
Uniqueness: 2-Azido-4-phenyl-2H-1,3-dithiole is unique due to the presence of both an azido group and a phenyl-substituted dithiole ring. This combination imparts distinct reactivity and potential for diverse applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
88406-87-5 |
|---|---|
Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-azido-4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C9H7N3S2/c10-12-11-9-13-6-8(14-9)7-4-2-1-3-5-7/h1-6,9H |
InChI Key |
JCERTSPNVJYWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(S2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)


![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)



